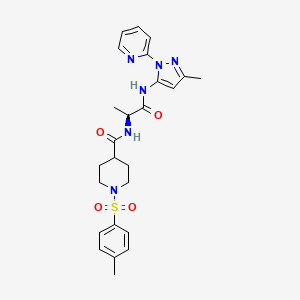

C25H30N6O4S

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30N6O4S |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-[(2S)-1-[(5-methyl-2-pyridin-2-ylpyrazol-3-yl)amino]-1-oxopropan-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C25H30N6O4S/c1-17-7-9-21(10-8-17)36(34,35)30-14-11-20(12-15-30)25(33)27-19(3)24(32)28-23-16-18(2)29-31(23)22-6-4-5-13-26-22/h4-10,13,16,19-20H,11-12,14-15H2,1-3H3,(H,27,33)(H,28,32)/t19-/m0/s1 |

InChI Key |

DRTZJQBMKIFFQI-IBGZPJMESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=NN3C4=CC=CC=N4)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=NN3C4=CC=CC=N4)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for C25h30n6o4s and Its Analogs

De Novo Synthesis Approaches for C25H30N6O4S Scaffolds

The assembly of the core heterocyclic structure is the foundational step in the synthesis of this compound and its analogs. Different scaffolds require distinct synthetic pathways, often involving multi-step sequences to build the desired ring systems.

Construction of the Pyrazolopyrimidinone (B8486647) Core (e.g., Compound 6s Analogs)

The pyrazolopyrimidinone core is a prominent scaffold found in numerous biologically active compounds, including potent and selective phosphodiesterase type 5 (PDE5) inhibitors. nih.gov The synthesis of this core, often exemplified by sildenafil (B151) and its analogs, typically involves the condensation and cyclization of a pyrazole (B372694) derivative with a β-ketoester or a similar three-carbon component.

A general and widely utilized approach begins with the preparation of a substituted pyrazole. For instance, the synthesis of sildenafil analogs often starts with the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. This is followed by the introduction of necessary functional groups.

The construction of the pyrimidinone ring is then achieved through a cyclocondensation reaction. A common method involves the reaction of an aminopyrazole carboxylate or carboxamide with a suitable cyclizing agent. For example, a continuous flow synthesis method has been developed using sulphonated graphene oxide as a catalyst for the cascade condensation and cyclization of an aminopyrazole with an aromatic aldehyde to form the pyrazolopyrimidinone scaffold. semanticscholar.orgnih.gov This method offers an efficient and accelerated pathway to substituted pyrazolopyrimidinones. semanticscholar.orgnih.gov

The key steps in a typical synthesis of a pyrazolopyrimidinone core are outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1. Pyrazole Formation | Hydrazine derivative, 1,3-dicarbonyl compound | Acid or base catalysis, often in a suitable solvent like ethanol. | Substituted pyrazole |

| 2. Functionalization | Substituted pyrazole | Various reagents depending on the desired functional groups. | Functionalized pyrazole |

| 3. Pyrimidinone Ring Closure | Aminopyrazole derivative, β-ketoester or aldehyde | Catalyst (e.g., sulphonated graphene oxide), high temperature, continuous flow or batch conditions. | Pyrazolopyrimidinone core |

This modular approach allows for the introduction of diversity at various positions of the pyrazolopyrimidinone scaffold, leading to a wide range of analogs.

Synthesis of the Thienopyrimidine Core (e.g., CHEMBL3823335, CID 24825270)

The thienopyrimidine core is another important heterocyclic system that can be found in compounds with the molecular formula this compound. The synthesis of this scaffold can be approached in two primary ways: by constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) or by forming the thiophene ring on a pyrimidine precursor.

The more common strategy involves the cyclization of a 2-aminothiophene derivative. A versatile starting material is a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile (B183302). These intermediates can be reacted with various one-carbon synthons to form the pyrimidine ring. For example, reaction with formamide (B127407) under reflux conditions can yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. mdpi.comnih.gov

Alternatively, 2-aminothiophenes can be condensed with isothiocyanates to form thienylthiourea derivatives, which can then be cyclized in the presence of a base like potassium hydroxide (B78521) to afford 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones. mdpi.com

A general synthetic scheme for the thienopyrimidine core is presented below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Thiophene Formation | Gewald reaction of a ketone, an activated nitrile, and elemental sulfur | Base (e.g., morpholine), solvent (e.g., ethanol). | 2-Aminothiophene derivative |

| 2. Pyrimidine Ring Formation (Method A) | 2-Aminothiophene-3-carboxylate | Formamide, reflux. | Thieno[2,3-d]pyrimidin-4(3H)-one |

| 2. Pyrimidine Ring Formation (Method B) | 2-Aminothiophene derivative | Isothiocyanate, followed by base-catalyzed cyclization. | 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-one |

Strategies for Assembly of Other this compound Heterocyclic Systems

Beyond pyrazolopyrimidinones and thienopyrimidines, the molecular formula this compound can accommodate other complex heterocyclic systems. The synthesis of such scaffolds would depend on the specific arrangement of the heteroatoms and ring systems.

For instance, a pyrazolo[1,5-a] mdpi.comnih.govgoogle.comtriazine system, which is a nitrogen-rich heterocyclic core, could potentially be a scaffold for this molecular formula. The synthesis of such systems can be achieved through a one-pot, microwave-assisted approach, which allows for the efficient construction of the core and subsequent functionalization. nih.gov

Another possibility could be a multi-ring system involving a thiophene fused to a pyridine (B92270) and a pyrimidine, or other combinations of heterocyclic rings. The synthesis of such complex systems often relies on sequential cyclization and functionalization reactions, building the molecule in a stepwise manner.

Functionalization and Derivatization Strategies for this compound Analogs

Once the core heterocyclic scaffold is assembled, a variety of functionalization and derivatization strategies can be employed to introduce the necessary substituents to achieve the target molecular formula and to explore the structure-activity relationships of the analogs.

Introduction of Aromatic and Aliphatic Substituents on this compound Scaffolds

The introduction of aromatic and aliphatic groups is crucial for modulating the physicochemical and pharmacological properties of the this compound analogs.

On Pyrazolopyrimidinone Scaffolds:

For pyrazolopyrimidinone cores, functionalization can be achieved at various positions. For example, in the synthesis of PDE5 inhibitors, the pyrazole ring is often substituted with an alkyl group (e.g., methyl) and the pyrimidinone ring is functionalized with an ethoxyphenyl group. nih.gov The introduction of the sulfonyl chloride group on the phenyl ring is a key step, which then allows for the attachment of a piperazine (B1678402) moiety. google.com

Alkylation at the nitrogen of the pyrazole ring can be performed using standard conditions with an alkyl halide in the presence of a base like potassium carbonate. google.com

On Thienopyrimidine Scaffolds:

Thienopyrimidine scaffolds offer several positions for the introduction of substituents. Suzuki coupling reactions are a powerful tool for introducing aryl and heteroaryl groups onto the thienopyrimidine core. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between a halogenated thienopyrimidine and a boronic acid or ester.

Nucleophilic aromatic substitution (SNAr) is another common strategy, particularly for introducing substituents at the 4-position of the pyrimidine ring. researchgate.net A chloro-substituted thienopyrimidine can react with various nucleophiles, including amines and alcohols, to introduce a wide range of functional groups.

Alkylation of thienopyrimidines can be achieved at different positions depending on the specific isomer and the reaction conditions. For example, O-alkylation of thienopyrimidinones can be used to introduce aliphatic groups. nih.gov

Modifications Involving Nitrogenous Moieties (e.g., Piperazines, Ethylenediamines)

Nitrogen-containing moieties, such as piperazines and ethylenediamines, are frequently incorporated into the structures of this compound analogs to enhance their properties.

On Pyrazolopyrimidinone Scaffolds:

The introduction of a piperazine ring is a key feature in many pyrazolopyrimidinone-based PDE5 inhibitors, such as sildenafil. nih.gov This is typically achieved by reacting a sulfonyl chloride derivative of the pyrazolopyrimidinone core with N-methylpiperazine. semanticscholar.org The reaction is usually carried out in a suitable solvent in the presence of a base.

On Thienopyrimidine Scaffolds:

Piperazine and ethylenediamine (B42938) moieties can be introduced onto the thienopyrimidine scaffold through various methods. As mentioned earlier, SNAr reactions are a common approach. A 4-chloro-thienopyrimidine can be reacted with a piperazine derivative to yield the corresponding 4-piperazinyl-thienopyrimidine. nih.gov

Similarly, ethylenediamine can be introduced by reacting a suitable thienopyrimidine precursor with ethylenediamine. For example, a 2-aminothiophene-3-carbonitrile can be treated with triethyl orthoformate followed by ethylenediamine to yield a 3-amino-ethyl-4-imino-derivative. mdpi.comnih.gov Another approach involves the reaction of a 2-aminothiophene with ethylenediamine and carbon disulfide, although this may lead to the formation of an intermediate rather than the directly cyclized product. nih.gov

The following table summarizes some common methods for introducing nitrogenous moieties:

| Scaffold | Moiety to be Introduced | Method | Key Reagents |

| Pyrazolopyrimidinone | Piperazine | Sulfonamide formation | Sulfonyl chloride derivative, N-methylpiperazine |

| Thienopyrimidine | Piperazine | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-thienopyrimidine, Piperazine derivative |

| Thienopyrimidine | Ethylenediamine | Condensation/Cyclization | 2-Aminothiophene derivative, Triethyl orthoformate, Ethylenediamine |

Regioselective Synthesis and Isomer Control in Darunavir Chemistry

Regioselective synthesis is crucial in the construction of the Darunavir molecule to ensure that chemical modifications occur at the correct position. In the synthesis of Darunavir's core structure, controlling regioselectivity is paramount, particularly when introducing various substituents. For instance, in the synthesis of analogs, modifications are often targeted at the P1' and P2' sites to enhance interactions with the HIV-1 protease. nih.gov The synthesis of the key bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, also requires precise regiochemical control during steps like anhydride-opening reactions to yield the desired constitutional isomer. rsc.org

Stereoselective Approaches to Chiral Darunavir Compounds

Given the chiral nature of Darunavir, stereoselective synthesis is a cornerstone of its production. Numerous strategies have been developed to control the stereochemistry at its multiple chiral centers.

One notable approach involves a diastereoselective synthesis utilizing a titanium tetrachloride-mediated asymmetric glycolate (B3277807) aldol (B89426) addition reaction. This method establishes the required chirality for the core structure of Darunavir and its derivatives. nih.gov Another strategy employs a Sharpless asymmetric dihydroxylation reaction to create the necessary chiral centers in a key intermediate.

The synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol fragment, a critical component of Darunavir, has been a significant focus of stereoselective synthesis research. Chemoenzymatic methods, utilizing ketoreductases, have been employed to achieve a highly enantio- and diastereoselective dynamic kinetic resolution of a β-ketolactone intermediate, leading to the desired bicyclic acetal (B89532) fragment. nih.gov Other approaches to this fragment include:

Enzymatic resolution of a racemic alcohol. nih.gov

Catalytic asymmetric synthesis , such as the diphenylprolinol-catalyzed enantio- and diastereoselective cross aldol reaction. rsc.org

Substrate-controlled hydrogenation and Lewis acid-catalyzed anomeric reduction starting from commercially available sugar derivatives. diva-portal.org

Organocatalytic aldol reactions which can provide high diastereo- and enantioselectivity. nih.gov

These diverse stereoselective strategies highlight the importance of precise three-dimensional control in synthesizing biologically active Darunavir.

Application of Modern Synthetic Techniques to Darunavir Synthesis

Modern synthetic organic chemistry offers a range of technologies to improve the efficiency, yield, and environmental footprint of complex molecule synthesis. The production of Darunavir has benefited from the application of several of these advanced techniques.

Microwave-Assisted Synthesis for Enhanced Efficiency and Yield

Microwave-assisted synthesis has emerged as a powerful tool in medicinal chemistry for accelerating reaction times and improving yields. sphinxsai.com While specific literature detailing the microwave-assisted synthesis of Darunavir itself is limited, the technique has been successfully applied to the synthesis of other HIV-1 protease inhibitors and related analogs. Microwave-accelerated palladium-catalyzed cross-coupling reactions, for instance, have been used to rapidly optimize the P1' side chain of protease inhibitors. This technology's ability to provide rapid and uniform heating can significantly reduce reaction times from hours to minutes, making it an attractive method for the efficient synthesis of complex molecules like Darunavir and its derivatives. sphinxsai.com The application of microwave irradiation is considered a green chemistry approach due to its potential for solvent-free reactions and reduced energy consumption. sphinxsai.com

Catalyst-Mediated Organic Transformations in Darunavir Synthesis

Catalysis plays a pivotal role in many key steps of Darunavir synthesis, enabling efficient and selective transformations. Both metal and biocatalysts are employed to construct the complex molecular architecture.

Metal Catalysis: Palladium-catalyzed reactions are utilized for creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the Darunavir framework and its analogs. For example, a ligand-free Suzuki-Miyaura coupling reaction has been used in an alternative pathway to a key chiral intermediate. Titanium tetrachloride is used as a mediator in asymmetric aldol addition reactions to control stereochemistry. nih.gov

Biocatalysis: Enzymes are increasingly used as catalysts to achieve high levels of stereoselectivity under mild reaction conditions. In the synthesis of the bicyclic side chain of Darunavir, a ketoreductase identified through metagenomic mining was used to catalyze a highly enantio- and diastereoselective dynamic kinetic resolution. nih.gov This chemoenzymatic approach offers a green and efficient alternative to traditional chemical methods.

The following table summarizes some of the catalyst-mediated transformations used in the synthesis of Darunavir and its intermediates.

| Reaction Type | Catalyst/Mediator | Purpose in Synthesis |

| Asymmetric Aldol Addition | Titanium Tetrachloride | Stereoselective formation of the core structure |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Carbon-carbon bond formation for key intermediates |

| Dynamic Kinetic Resolution | Ketoreductase (Biocatalyst) | Enantio- and diastereoselective synthesis of the bicyclic side chain |

| Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of functional groups |

Flow Chemistry Applications in Darunavir Production

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. diva-portal.org This technology has been successfully applied to the synthesis of Darunavir and its intermediates. Researchers have reported the use of continuous-flow reactors for the synthesis of the bicyclic side chain of Darunavir. Furthermore, an integrated micro-total process system machine (μ-TPSM) has been developed for the final four steps of Darunavir synthesis, achieving a total residence time of 41 minutes with a 71% isolated yield. diva-portal.org This approach not only accelerates the synthesis but can also make the process more affordable by utilizing alternative catalysts like Raney-Ni instead of palladium on carbon. diva-portal.org

Advanced Purification and Isolation Techniques for Research-Grade Darunavir Compounds

The synthesis of Darunavir inevitably produces impurities and side products, necessitating robust purification and isolation techniques to obtain the high-purity compound required for research and pharmaceutical applications. Various chromatographic and crystallization methods are employed to achieve research-grade Darunavir.

Chromatography: Column chromatography is a fundamental technique used for the purification of Darunavir and its intermediates at various stages of the synthesis. Different stationary phases, such as silica (B1680970) gel, and eluent systems, like ethyl acetate (B1210297)/hexanes or methanol/chloroform, are used to separate the desired compound from unreacted starting materials and byproducts. For the isolation of specific degradation products for analytical purposes, semi-preparative high-performance liquid chromatography (prep-HPLC) is utilized.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. In the synthesis of Darunavir, intermediates and the final product are often purified by recrystallization from suitable solvent systems, such as ethyl acetate and hexanes. This process not only removes impurities but can also be used to isolate specific polymorphic or solvated forms of the compound, such as Darunavir ethanolate.

The following table outlines the common purification techniques used for Darunavir.

| Technique | Application | Details |

| Column Chromatography | Purification of intermediates and final product | Utilizes silica gel with various solvent systems (e.g., EtOAc/Hexane (B92381), MeOH/Chloroform). |

| Semi-Preparative HPLC | Isolation of degradation products and impurities | Enables separation and collection of specific compounds for characterization. |

| Recrystallization | Final purification and isolation of specific forms | Employs solvent systems like ethyl acetate/heptane (B126788) to obtain crystalline solids. |

The combination of these advanced purification and isolation techniques is essential for ensuring the high purity and quality of research-grade Darunavir compounds.

Preparative Chromatography (e.g., HPLC, Flash Column Chromatography)

Preparative chromatography is a cornerstone of modern organic synthesis, enabling the separation and isolation of target compounds from complex mixtures. researchgate.netrssl.com Unlike analytical chromatography, which focuses on identifying and quantifying substances, the goal of preparative chromatography is to isolate a significant quantity of a pure compound for further use. acs.org For a molecule with the complexity of this compound, a multi-step chromatographic approach is often necessary.

Flash Column Chromatography

Flash column chromatography is a widely used, efficient method for the rapid purification of organic compounds. orgsyn.org It is an air-pressure driven technique that utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the top of the column and eluted with a solvent system (mobile phase). The choice of solvent is critical and is typically optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. youtube.com

For N-aryl sulfonamides and similar heterocyclic compounds, common solvent systems involve mixtures of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. acs.org A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with different polarities. acs.org

Interactive Data Table: Illustrative Flash Chromatography Parameters for Analogs

The following table provides example parameters for the purification of complex heterocyclic compounds similar in nature to this compound.

| Compound Type | Stationary Phase | Eluent System (Gradient) | Typical Purity Achieved |

| Isoindoloindolone Derivative | Silica Gel | Hexane/Ethyl Acetate (20:1) | >95% |

| Bioactive Heterocycle | Silica Gel | Dichloromethane/Methanol | >98% |

| N-Aryl Sulfonamide | Silica Gel | Cyclohexane/Ethyl Acetate (5:1 to 2:1) | >97% |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high levels of purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. rssl.com Mass-directed preparative HPLC, where fractions are collected based on the mass-to-charge ratio of the target molecule, is particularly powerful for isolating the desired product from closely related impurities. nih.gov

Reversed-phase HPLC is commonly used for purifying sulfonamides and other polar organic molecules. nanobioletters.com In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nanobioletters.com Modifiers such as acetic acid or formic acid are often added to the mobile phase to improve peak shape and resolution. nih.gov

Interactive Data Table: Example Preparative HPLC Conditions for Sulfonamide Analogs

This table illustrates typical conditions for the high-purity separation of sulfonamide compounds using preparative HPLC.

| Compound Class | Column | Mobile Phase | Detection | Purity |

| Sulfonamides | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Methanol/Water with Phosphoric Acid | UV (Diode Array) | >99% |

| Bioactive Peptides | Reversed-phase C18 | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | UV and MS | >99.5% |

| Natural Products | Reversed-phase C18 | Methanol/0.1% Acetic Acid in Water | UV | >98% |

Crystallization and Recrystallization for Purity and Identity Confirmation

Crystallization is a powerful technique for the final purification of solid organic compounds. syrris.com The process relies on the principle that a compound is typically more soluble in a hot solvent than in a cold one. An impure solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. Impurities are ideally excluded from this growing crystal structure and remain dissolved in the surrounding solvent (mother liquor). rsc.org

Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. whiterose.ac.uk An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Furthermore, the solvent should not react with the compound and should have a boiling point low enough to be easily removed from the purified crystals. Common solvents for the recrystallization of sulfonamides and related structures include alcohols (ethanol, isopropanol), acetone, and ethyl acetate, sometimes in combination with water or non-polar solvents like hexanes. pitt.edugoogle.com

Purity and Identity Confirmation

Recrystallization is not only a purification method but also a means of confirming a compound's identity and purity. researchgate.net A pure crystalline solid will typically have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The formation of well-defined crystals after chromatographic purification provides strong evidence of the compound's homogeneity. In pharmaceutical development, ensuring the correct polymorphic form (the specific crystal lattice arrangement) is crucial, as different polymorphs can have different physical properties. sciencedaily.com The consistent formation of a single crystalline form is a key quality attribute. syrris.com

Advanced Spectroscopic and Analytical Characterization for C25h30n6o4s Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

For the compound , while a specific HRMS study is not publicly documented, Low-Resolution Mass Spectrometry (LRMS) data has been reported, showing a signal at m/z 511 (M+1)⁺. This corresponds to the protonated molecule [C25H30N6O4S + H]⁺, confirming the nominal molecular weight of 510 g/mol .

An HRMS analysis would be expected to yield a highly accurate mass measurement that aligns with the theoretical exact mass of the molecular formula this compound.

Table 1: Expected vs. Theoretical Mass Spectrometry Data

| Ion | Theoretical Exact Mass | Expected HRMS Result (m/z) |

|---|

This level of precision would provide incontrovertible evidence for the molecular formula, a fundamental piece of data in the characterization of any new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their chemical shift (δ), integration (number of protons), and splitting patterns (coupling to neighboring protons). For the title compound, ¹H NMR data has been published, providing key insights into its structure. The signals confirm the presence of the n-propyl groups, the propoxy chain, the dimethylamino group, and the aromatic protons on both the phenyl and pyridine (B92270) rings.

Table 2: Reported ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 10.60 | br s | 1H | NH (pyrazolo-pyrimidinone) |

| 8.80 | s | 1H | Phenyl-H |

| 8.60 | d | 1H | Pyridyl-H |

| 7.85 | m | 1H | Phenyl-H |

| 7.60 | m | 1H | Pyridyl-H |

| 7.35-7.15 | m | 2H | Pyridyl-H, Phenyl-H |

| 7.10 | d | 1H | Pyridyl-H |

| 5.70 | s | 2H | CH₂ (pyridyl-methyl) |

| 4.25 | t | 2H | OCH₂ (propoxy) |

| 3.00 | t | 2H | CH₂ (n-propyl) |

| 2.80 | s | 6H | N(CH₃)₂ |

| 2.05 | q | 2H | CH₂ (propoxy) |

| 1.75 | q | 2H | CH₂ (n-propyl) |

| 1.20 | t | 3H | CH₃ (propoxy) |

| 0.95 | t | 3H | CH₃ (n-propyl) |

Data sourced from EP 0 995 750 A1. The assignments are based on typical chemical shifts and coupling patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. Although specific ¹³C NMR data for this compound is not available in the public domain, a spectrum would be expected to show 25 distinct signals corresponding to each carbon atom. These would include signals in the aromatic region (110-160 ppm), aliphatic region (10-60 ppm), and a downfield signal for the carbonyl carbon (C=O) of the pyrimidinone ring (typically >160 ppm).

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would map the ¹H-¹H coupling networks, confirming the connectivity within the n-propyl, propoxy, and aromatic ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the NH proton to nearby carbons in the pyrimidinone core and from the CH₂ protons of the pyridyl-methyl group to carbons in both the pyridine and pyrazolo rings, confirming their connection.

While this data has not been published, the application of these techniques would be a standard procedure to verify the synthesized structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying specific functional groups. For the title compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3200-3400 | N-H | Stretching |

| ~2850-3000 | C-H (aliphatic) | Stretching |

| ~1680-1700 | C=O (amide/pyrimidinone) | Stretching |

| ~1580-1640 | C=N, C=C (aromatic) | Stretching |

| ~1330-1370 & ~1140-1180 | S=O (sulfonamide) | Asymmetric & Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated systems or "chromophores." The compound possesses several chromophores, including the phenyl ring, the pyridine ring, and the fused pyrazolo-pyrimidinone system. The UV-Vis spectrum would therefore be expected to exhibit absorption maxima corresponding to the π → π* and n → π* transitions within these conjugated systems.

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration Determination

There is no publicly available XRD data for 5-[5-(N,N-Dimethylaminosulfonyl)-2-n-propoxyphenyl]-3-n-propyl-2-(pyridin-2-yl)methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. If a suitable single crystal could be grown, this technique would provide an unambiguous confirmation of its atomic connectivity and spatial arrangement, validating the structure elucidated by NMR and other spectroscopic methods.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing the foundational data required to validate the empirical formula of a synthesized compound. For a compound with the molecular formula this compound, this analytical method is employed to quantitatively determine the percentage composition of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimental results are then compared against the theoretically calculated values to ascertain the purity and confirm the elemental makeup of the sample.

The theoretical elemental composition is calculated based on the atomic weights of the elements and the molecular weight of the compound. For this compound, the molecular weight is 526.61 g/mol . The expected percentages for each element are as follows:

Carbon (C): 57.01%

Hydrogen (H): 5.74%

Nitrogen (N): 15.96%

Oxygen (O): 12.15%

Sulfur (S): 6.09%

The primary method for determining the C, H, N, and S content in organic compounds is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures (typically around 950-1060°C) in a stream of oxygen. nih.gov This converts the carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2), and sulfur to sulfur dioxide (SO2). nih.govnih.gov These combustion products are then separated, often using chromatographic methods, and quantified by specific detectors, such as a thermal conductivity detector for C, H, and N, and an infrared or fluorescence detector for S. nih.govuminho.pt The resulting data provides the mass of each element present in the original sample, from which the weight percentages can be calculated.

For a synthesized compound to be considered pure and its empirical formula validated, the experimentally determined elemental percentages should closely match the theoretical values, typically within a margin of ±0.4%. acs.org

While specific experimental data for a compound with the exact formula this compound is not detailed in the reviewed literature, a study on the synthesis of sildenafil (B151) analogues prepared a compound with this molecular formula, designated as 5-(2-Ethoxy-5-(N-naphthyl-ethylenediamine-sulfonyl)phenyl)-1-methyl-3-N-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. tuwien.ac.at The study confirmed that elemental analysis was performed, with the data available in the supporting information for that publication. tuwien.ac.at

To illustrate the application of this analysis, the table below presents the theoretically calculated elemental composition for this compound. An experimental analysis would be expected to yield results in close agreement with these values.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 25 | 300.25 | 57.01 |

| Hydrogen | H | 1.008 | 30 | 30.24 | 5.74 |

| Nitrogen | N | 14.01 | 6 | 84.06 | 15.96 |

| Oxygen | O | 16.00 | 4 | 64.00 | 12.15 |

| Sulfur | S | 32.07 | 1 | 32.07 | 6.09 |

| Total | | | | 526.62 | 100.00 |

Biological Target Identification and Molecular Mechanism of Action of C25h30n6o4s

Primary Target Deconvolution and Validation of C25H30N6O4S Compounds

Sildenafil (B151) is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). drugbank.com Its molecular structure is similar to that of cGMP, allowing it to act as a competitive binding agent at the catalytic site of the PDE5 enzyme. wikipedia.orgasianjpr.com The primary mechanism of Sildenafil involves preventing the degradation of cGMP, which is a crucial second messenger in various physiological processes. drugbank.commdpi.com

Enzyme Kinetic Studies and Inhibition Profiling (e.g., Phosphodiesterase 5 (PDE5) Inhibition)

Enzyme kinetic studies have demonstrated that Sildenafil is a highly potent and competitive inhibitor of the PDE5 isozyme. jst.go.jp The half-maximal inhibitory concentration (IC50) for Sildenafil against PDE5 is approximately 3.5 to 5.22 nM. jst.go.jpselleck.co.jpnih.gov Its selectivity for PDE5 is significantly higher compared to other phosphodiesterase isozymes. nih.govahajournals.org

For instance, Sildenafil is approximately 10-fold more selective for PDE5 than for PDE6, which is found in the retina. nih.govjst.go.jp This cross-reactivity with PDE6 is believed to be the cause of the transient visual disturbances reported with Sildenafil use. wikipedia.orgmdpi.com The selectivity for PDE5 over other PDEs, such as PDE1, PDE2, PDE3, and PDE4, is even more pronounced, with IC50 values being 80 to over 19,000 times greater than that for PDE5. jst.go.jpnih.gov This high selectivity, particularly against PDE3 which is involved in cardiac contractility, is a key aspect of its action. wikipedia.org

Table 1: Sildenafil Inhibition Profile Against Phosphodiesterase (PDE) Isozymes

| PDE Isoform | Main Tissue Distribution | IC50 (nmol/L) for Sildenafil | Selectivity vs. PDE5 (Fold) |

|---|---|---|---|

| PDE1 | Vascular smooth muscle, cardiomyocytes, brain | 280 | ~80x |

| PDE2 | Vascular smooth muscle, cardiomyocytes, brain, corpus cavernosum | >30,000 | >8,571x |

| PDE3 | Vascular smooth muscle, cardiomyocytes, corpus cavernosum, platelets | 16,200 | ~4,628x |

| PDE4 | Vascular smooth muscle, cardiomyocytes | 7,680 | ~2,194x |

| PDE5 | Corpus cavernosum, vascular smooth muscle, skeletal muscle, platelets | 3.5 | 1x |

| PDE6 | Retina | 34-38 | ~10x |

Data compiled from multiple sources. nih.govahajournals.org

Receptor Binding Assays and Ligand-Binding Affinity Profiling

Direct binding studies using radiolabeled Sildenafil ([3H]sildenafil) have confirmed its specific interaction with PDE5. nih.gov These assays show that the binding is kinetically heterogeneous, suggesting the existence of at least two conformers of the PDE5 catalytic site. nih.gov The binding affinity of Sildenafil for PDE5 is enhanced by the presence of cGMP, which binds to allosteric sites on the enzyme. nih.gov This indicates a synergistic relationship where the inhibition of PDE5 by Sildenafil leads to increased cGMP levels, which in turn accentuates Sildenafil's binding affinity. nih.gov Sildenafil and its primary active metabolite, N-desmethyl sildenafil, are approximately 96% bound to plasma proteins. drugbank.commdpi.com

Proteomics-Based Approaches for Protein Interaction Mapping

While the primary target of Sildenafil is well-established as PDE5, advanced proteomics approaches are beginning to reveal a broader network of protein interactions. Techniques like affinity purification-mass spectrometry (AP-MS) and proximity labeling (PL) are used to map protein-protein interactions in living cells. biorxiv.orgresearchgate.net While specific large-scale proteomics studies mapping the complete interactome of Sildenafil are not yet widespread, computational predictions suggest that Sildenafil may interact with a network of approximately 245 proteins beyond the well-documented PDE family. kantify.com These potential interactions could involve proteins related to mitochondrial function and neuroreceptors, suggesting a more complex polypharmacological profile than previously understood. kantify.com

Elucidation of Downstream Signaling Pathways Modulated by this compound

The inhibition of PDE5 by Sildenafil initiates a cascade of downstream signaling events, primarily centered on the potentiation of the nitric oxide (NO)/cGMP pathway. drugbank.com

Analysis of Second Messenger Regulation (e.g., cGMP Levels in PDE5 Inhibition)

The core molecular action of Sildenafil is the prevention of cGMP degradation. mdpi.com In physiological systems, nitric oxide (NO) activates the enzyme guanylate cyclase, which synthesizes cGMP. wikipedia.org By inhibiting PDE5, Sildenafil allows for the accumulation of cGMP in tissues where PDE5 is expressed, such as the corpus cavernosum and the pulmonary vasculature. drugbank.comphassociation.org This elevation of cGMP levels activates cGMP-dependent protein kinase (PKG), leading to the phosphorylation of various downstream targets. ahajournals.org This cascade ultimately results in a decrease in cytosolic calcium concentrations, causing smooth muscle relaxation and vasodilation. ahajournals.org Studies have shown that Sildenafil enhances cGMP accumulation in tissues like the corpus cavernosum, particularly in the presence of an NO donor. jst.go.jpaacrjournals.org Interestingly, some research suggests that at very low concentrations, Sildenafil's protective effects in certain cardiac models may occur without a significant global increase in myocardial cGMP levels, hinting at the possibility of localized cGMP pool regulation or other mechanisms. physiology.orgphysiology.org

Transcriptomic and Gene Expression Profiling Studies

Transcriptomic analyses have been employed to understand the broader impact of Sildenafil on cellular function through the modulation of gene expression. In a murine model of myocardial ischemia, Sildenafil treatment was found to regulate early genetic reprogramming aimed at preserving the heart tissue. nih.govnih.gov Microarray analysis identified 156 significantly regulated genes in response to ischemia and Sildenafil treatment, with 52 genes being significantly upregulated in the Sildenafil-treated group compared to the control. nih.gov These genes were functionally classified into groups related to phosphorylation/dephosphorylation, apoptosis, differentiation, and ATP binding. nih.gov

In a different context, a retrospective analysis of human pregnancies complicated by fetal growth restriction showed that prenatal Sildenafil exposure did not significantly alter the gene expression profiles in fetal endothelial cells (HUVECs). trialanderror.org However, in placental tissue, some gene sets related to the NO-pathway and cardiovascular health were potentially altered, and several gene sets related to immune pathways were upregulated, suggesting a potential to alter placental gene expression. trialanderror.org These studies highlight that the downstream effects of Sildenafil can involve significant modulation of gene expression, which varies depending on the tissue context and physiological condition.

Investigation of Protein Phosphorylation and Other Post-Translational Modifications

While direct studies on the influence of this compound on protein phosphorylation and other post-translational modifications (PTMs) are not available in current scientific literature, the effects of its parent compound, sildenafil, can provide insights into its probable mechanistic pathways. PTMs are crucial for regulating protein function and signal transduction. nih.govaginganddisease.org The inhibition of PDE5 by sildenafil leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). nih.gov This activation of PKG can initiate a cascade of phosphorylation events.

Research on sildenafil has demonstrated its ability to influence the phosphorylation status of several key proteins:

Akt and Glycogen Synthase Kinase 3β (GSK3β): Sildenafil treatment has been shown to increase the phosphorylation of Akt (also known as protein kinase B) and its downstream target, GSK3β. researchgate.netnih.gov This pathway is crucial for cell survival and metabolism. The phosphorylation of GSK3β by sildenafil appears to be mediated by a PKG-dependent pathway. researchgate.net

Mitogen-Activated Protein Kinases (MAPKs): Sildenafil can induce the phosphorylation of MAPKs, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and p38. researchgate.net These kinases are involved in cellular processes like proliferation, differentiation, and apoptosis.

Heat Shock Protein 20 (HSP20): Sildenafil-induced vasorelaxation is associated with an increase in the phosphorylation of HSP20, a small heat shock protein involved in smooth muscle relaxation. nih.gov

Given that this compound is a sildenafil analogue and a PDE5 inhibitor, it is plausible that it exerts its effects through similar PTMs, primarily driven by the elevation of cGMP and subsequent activation of PKG and downstream kinases. However, without direct experimental evidence, this remains a hypothesis based on the activity of the parent compound.

Identification of Secondary Targets and Off-Target Effects for this compound (Polypharmacology)

The polypharmacology of a drug, which encompasses its interactions with multiple targets, can be responsible for both its therapeutic efficacy and its adverse effects. news-medical.netnih.gov For this compound, specific data on its secondary targets and off-target effects are not documented. Therefore, an examination of the polypharmacological profile of sildenafil is necessary to infer the potential secondary targets of its analogue.

The primary off-target effect of sildenafil is the inhibition of phosphodiesterase type 6 (PDE6), an enzyme found in the retina. wikipedia.org This is due to the structural similarity between the catalytic domains of PDE5 and PDE6. frontiersin.org Inhibition of PDE6 can lead to visual disturbances. wikipedia.org The selectivity of PDE5 inhibitors for PDE5 over other PDE isoforms is a key determinant of their side-effect profile. canjurol.comnih.gov

Beyond other phosphodiesterases, the broader polypharmacological potential of sildenafil is an active area of research for drug repurposing. pharmaceutical-journal.com Studies have suggested that sildenafil may have effects on:

Angiogenesis: Sildenafil has been shown to stimulate angiogenesis through a PKG/MAPK pathway. researchgate.net

Neuroprotection: It has shown neuroprotective effects in models of postsurgical erectile dysfunction and has been investigated for its potential in neurocognitive disorders by reducing hyperphosphorylated tau levels. aginganddisease.orgoup.com

Platelet Activation: High doses of sildenafil have been reported to increase platelet activation through MAPK phosphorylation, suggesting a potential prothrombotic risk in certain contexts. nih.gov

Cancer Biology: Sildenafil has been explored for its potential in cancer therapy, with studies showing it can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. nih.gov

It is conceivable that this compound, as a sildenafil analogue, may share some of these polypharmacological characteristics. The specific nature and extent of these off-target effects would depend on its unique selectivity profile against other PDEs and its interactions with other proteins, which would require dedicated investigation.

Comparative Mechanistic Studies of this compound with Established Reference Compounds (e.g., Sildenafil)

Direct comparative mechanistic studies between this compound and sildenafil are limited. However, a study that synthesized and evaluated a series of sildenafil analogues, including a compound with the molecular formula this compound (designated as compound 6s), provides some comparative data.

The primary mechanism of action for both this compound and sildenafil is the inhibition of PDE5. The inhibitory potency is a key parameter for comparison. The study on sildenafil analogues reported the IC50 value for compound 6s against PDE5.

| Compound | PDE5 IC50 (µM) |

|---|---|

| Sildenafil | 0.053 |

| This compound (Compound 6s) | 0.20 - 0.51 |

This table presents the half-maximal inhibitory concentration (IC50) of Sildenafil and this compound against PDE5. Lower values indicate higher potency. The data for Sildenafil and this compound are sourced from a study on sildenafil analogues.

The data indicates that this compound is a potent inhibitor of PDE5, although its IC50 range suggests it may be slightly less potent than sildenafil.

The same study also investigated the functional consequences of PDE5 inhibition by examining the relaxation of rabbit isolated aorta and corpus cavernosum. The relaxations evoked by compound 6s were attenuated by endothelium removal, similar to the action of sildenafil, which relies on the nitric oxide-cGMP pathway initiated in the endothelium.

| Compound | Effect on Rabbit Isolated Aorta | Effect on Rabbit Isolated Corpus Cavernosum |

|---|---|---|

| Sildenafil | Causes concentration-dependent relaxation. | Causes concentration-dependent relaxation. |

| This compound (Compound 6s) | Causes concentration-dependent relaxation, attenuated by endothelium removal. | Potentiated nitric oxide-dependent vasodilation. |

This table summarizes the vasodilatory effects of Sildenafil and this compound in isolated rabbit tissues, as reported in a comparative study of sildenafil analogues.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C25h30n6o4s Analogs

Principles and Methodologies Employed in SAR Investigations of C25H30N6O4S Derivatives

The investigation of Structure-Activity Relationships (SAR) for this compound analogs involves systematically modifying the molecule's structure and observing the effects on its biological activity, primarily its ability to inhibit the PDE5 enzyme. tuwien.ac.at This process helps to identify which parts of the molecule are essential for its function.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to correlate the physicochemical properties of the analogs with their biological activities. nih.govresearchgate.net These properties can include hydrophobicity, electronic effects, and steric factors. slideshare.net For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These computational techniques generate 3D models of the compounds and their interaction with the target enzyme, providing a more detailed understanding of the structural requirements for high potency. nih.gov

Pharmacophore modeling is another crucial methodology used in these investigations. nih.govjapsonline.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By identifying the common pharmacophoric features among a series of active this compound analogs, researchers can design new molecules with potentially improved activity and selectivity. nih.govabap.co.in These models are often validated through techniques like molecular docking, which simulates the binding of the molecule into the active site of the PDE5 enzyme. researchgate.net

Elucidation of Pharmacophoric Features within the this compound Scaffold

Pharmacophore models for this compound and its analogs have been developed to define the key chemical features necessary for PDE5 inhibition. nih.gov A common pharmacophore model for PDE5 inhibitors includes:

A hydrogen bond acceptor: This feature is crucial for interaction with the active site of the enzyme.

A hydrogen bond donor: This contributes to the binding affinity and specificity.

A hydrophobic region: This part of the molecule fits into a lipophilic pocket within the enzyme's active site.

An aromatic ring: This feature often engages in stacking interactions with aromatic amino acid residues in the active site. nih.govresearchgate.net

Some models also identify a positive ionizable group as an important feature. japsonline.comaacrjournals.org The spatial arrangement of these features is critical for optimal binding to the PDE5 enzyme. The pyrazolopyrimidinone (B8486647) core of this compound serves as a key scaffold that correctly positions these pharmacophoric elements. researchgate.net

Contribution of Specific Substructural Moieties to Biological Activity and Selectivity

The biological activity of this compound is highly dependent on its various structural components. SAR studies have explored how modifications to these moieties affect potency and selectivity.

Influence of the Sulfonyl Group and its Substituents on this compound Activity

The sulfonyl group in the this compound structure plays a critical role in orienting the piperazine (B1678402) ring within the active site of the PDE5 enzyme. kent.ac.uk Modifications to this group and its substituents have been shown to significantly impact activity. For instance, replacing the sulfonyl group with an acetyl group has been observed in some analogs. core.ac.uk The substituents on the phenyl ring to which the sulfonyl group is attached are also important. The ethoxy group on the phenyl ring fits into a specific pocket of the PDE5 active site. kent.ac.uk

| Modification | Effect on Activity |

| Replacement of sulfonyl with acetyl | Alters binding and activity core.ac.uk |

| Substitution on the phenyl ring | Influences interaction with the active site kent.ac.uk |

Impact of Different Heterocyclic Ring Systems (e.g., Pyrazolopyrimidinone, Thienopyrimidine, Benzimidazole)

The pyrazolopyrimidinone ring system is a core structural feature of this compound and is designed to mimic the purine (B94841) ring of cGMP, the natural substrate of PDE5. slideshare.netnih.gov This scaffold is crucial for the compound's inhibitory activity. researchgate.net Other heterocyclic systems have also been investigated in analogs. For example, replacing the pyrazolopyrimidinone with a pyrazolo[4,3-e] nih.govresearchgate.nettriazine has been explored. researchgate.net The nature of the heterocyclic core significantly influences the compound's selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE6, which is important for avoiding certain side effects. itmedicalteam.pl

| Heterocyclic System | Significance |

| Pyrazolopyrimidinone | Mimics cGMP, essential for PDE5 inhibition researchgate.netnih.gov |

| Pyrazolo[4,3-e] nih.govresearchgate.nettriazine | Alternative scaffold explored in analogs researchgate.net |

Role of Aliphatic Chains and Alkyl Substituents on this compound Potency

| Substituent | Location | Impact on Potency |

| n-Propyl group | Pyrazolopyrimidinone ring | Fits into a lipophilic pocket, contributing to binding kent.ac.uk |

| N-methyl group | Piperazine ring | Key feature for activity core.ac.uk |

| N-ethyl/N-hydroxyethyl groups | Piperazine ring | Can alter potency and pharmacokinetics core.ac.ukontosight.ai |

Stereochemical Considerations in the SAR of Chiral this compound Analogs

The stereochemistry of Tamsulosin and its analogs plays a pivotal role in their interaction with the α1a-adrenergic receptor. Tamsulosin itself is a chiral compound, and studies have consistently shown that one enantiomer is significantly more active than the other. This stereoselectivity is a common feature among many adrenergic receptor antagonists.

Research into the synthesis and pharmacological evaluation of homochiral analogs of Tamsulosin has demonstrated that modifications to the 2-substituted phenoxyethylamino group can influence the affinity profile for α1-adrenoceptor subtypes. For instance, the benzyl (B1604629) analogue of Tamsulosin has shown a preferential antagonist profile for α1A- over α1D- and α1B-adrenoceptors, with a 12-fold higher potency at the α1A-adrenoceptor compared to the α1B subtype. researchgate.net

Further investigations into phthalimide-phenylpiperazine analogs, which share structural similarities with Tamsulosin, have highlighted the importance of stereochemistry at specific positions. In a series of these compounds, it was found that the S-hydroxy enantiomers consistently exhibited higher binding affinity and selectivity for the α1a-AR compared to their corresponding R-hydroxy enantiomers. acs.org While the S-hydroxy enantiomers had slightly lower binding affinity at the α1a-AR than the des-hydroxy analogs, they gained a significant increase in selectivity over the α1b- and α1d-AR subtypes. acs.org This underscores the critical nature of the spatial arrangement of substituents for optimal receptor interaction and subtype selectivity.

Development and Validation of QSAR Models for this compound Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. For Tamsulosin analogs, QSAR models are instrumental in predicting their potency as α1A-adrenergic receptor antagonists and guiding the design of new, more effective compounds.

Selection of Molecular Descriptors and Representation Methods

The development of a robust QSAR model begins with the careful selection of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules and can be broadly categorized as constitutional, topological, electrostatic, geometrical, and quantum-chemical.

In the context of α1-adrenoceptor antagonists, a wide array of descriptors has been employed. For instance, in studies of quinazoline (B50416) derivatives, which are structurally related to parts of the Tamsulosin molecule, descriptors such as those derived from MOPAC calculations (a semi-empirical quantum mechanics software) have been used. acs.org These can include electronic parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as charged partial surface area descriptors. acs.org

For 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the representation of the molecule is based on its three-dimensional conformation and the resulting steric and electrostatic fields. nih.gov These methods are particularly powerful as they provide a visual representation of where modifications to the molecule might lead to improved activity.

A study on α1A-AR antagonists utilized a pharmacophore-based molecular alignment for their 3D-QSAR models, suggesting that electrostatic, hydrophobic, and hydrogen bonding interactions are crucial for the ligand-receptor binding. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of α1-Adrenoceptor Antagonists

| Descriptor Category | Specific Examples | Reference |

| Quantum-Chemical | HOMO energy, LUMO energy, Charged Partial Surface Area | acs.org |

| 3D-QSAR Fields | Steric fields (CoMFA), Electrostatic fields (CoMFA, CoMSIA), Hydrophobic fields (CoMSIA), H-bond donor/acceptor fields (CoMSIA) | nih.gov |

| Constitutional | Molecular Weight, Number of specific atoms | mitwpu.edu.in |

| Topological | Connectivity indices, Shape indices | acs.org |

| Geometrical | van der Waals surface area, Molecular volume | mitwpu.edu.in |

Statistical Modeling Approaches (e.g., Regression, Classification, Machine Learning)

Once the molecular descriptors are calculated, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors and the biological activity.

Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation. For example, in a QSAR study of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, MLR was used to correlate theoretical molecular descriptors with α1-adrenoceptor binding affinity. acs.org

Partial Least Squares (PLS) regression is another popular method, especially when the number of descriptors is large or when there is multicollinearity between them. PLS is the underlying statistical method in CoMFA and CoMSIA studies. nih.gov

More advanced machine learning techniques are also being applied in QSAR modeling. These can include methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). These methods can capture complex, non-linear relationships between structure and activity and often provide higher predictive accuracy.

A 3D-QSAR study on α1A-AR antagonists developed statistically significant models using CoMFA and CoMSIA, which are based on PLS analysis. nih.gov

Table 2: Statistical Results of 3D-QSAR Models for α1A-AR Antagonists

| Model | q² (cross-validated r²) | Components | r² (non-cross-validated r²) | r²pred (external validation) |

| CoMFA | 0.840 | 4 | Not Reported | 0.694 |

| CoMSIA | 0.840 | 3 | Not Reported | 0.671 |

| Source: Zhao et al., 2011 nih.gov |

External Validation and Applicability Domain Assessment of QSAR Models

The ultimate test of a QSAR model's utility is its ability to accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a critical step in the model development process.

Internal validation, often performed using a leave-one-out cross-validation (q²) approach, assesses the robustness of the model. However, external validation is considered a more stringent test of a model's predictive power. This involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is often quantified by the predictive r² (r²pred). nih.gov

A crucial aspect of QSAR modeling is the definition of the model's Applicability Domain (AD). The AD defines the chemical space for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. The AD is determined by the diversity of the compounds in the training set.

In the aforementioned 3D-QSAR study on α1A-AR antagonists, the models were validated using a test set of 12 ligands, resulting in high r²pred values, which indicates good predictive ability. nih.gov The fact that the models were based on a specific class of compounds (N-aryl and N-nitrogen class α1A-AR antagonists) implicitly defines the applicability domain.

Computational Chemistry and Molecular Modeling in C25h30n6o4s Research

Molecular Docking Studies for Ligand-Target Complex Prediction with C25H30N6O4S

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. bioengineer.org For Dasatinib, docking studies have been crucial in elucidating its binding modes with various protein kinases, including c-Src, SIK2, and the BCR-ABL kinase domain. tandfonline.comacs.orgilo.org These studies calculate the binding energy to estimate the affinity between Dasatinib and its target, helping to identify key interactions that stabilize the complex. nih.gov For instance, docking of Dasatinib into the kinase domain of targets like EGFR, ERBB2, FYN, JAK2, KIT, and SRC revealed favorable binding energies of less than -5 kcal/mol, indicating spontaneous and stable binding. nih.gov

| Protein Target | Reported Binding Energy (kcal/mol) | Docking Tool/Method |

|---|---|---|

| c-Src | ≤ -5.0 | AutoDock Vina |

| EGFR | ≤ -5.0 | AutoDock Vina |

| ERBB2 | ≤ -5.0 | AutoDock Vina |

| FYN | ≤ -5.0 | AutoDock Vina |

| JAK2 | ≤ -5.0 | AutoDock Vina |

| KIT | ≤ -5.0 | AutoDock Vina |

| EphA2 | -9.0 (average) | Multi-scoring (DockThor, SwissDock, etc.) |

| ABL Kinase | -11.92 | Not Specified |

This table presents a selection of reported binding energies from molecular docking studies of Dasatinib against several of its protein kinase targets. The negative values indicate favorable binding interactions. acs.orgnih.govcellmolbiol.org

The accuracy of molecular docking heavily relies on the chosen protocol and scoring function. To enhance the reliability of predictions for Dasatinib-target complexes, researchers often employ multi-scoring assessments using various tools like AutoDock Vina, DockThor, and SwissDock. nih.govcellmolbiol.org This consensus approach, which averages the Gibbs binding free energy terms from different methods, helps to identify the most probable binding configurations. cellmolbiol.org Furthermore, the preparation of the ligand is critical; its geometric structure is typically optimized using quantum mechanics, for example at the B3LYP/6-31G theory level, and partial atomic charges are derived using protocols like the Restrained Electrostatic Potential (RESP) to ensure an accurate representation of the molecule's electrostatic potential. acs.org The selection of force fields, such as MMFF94S, for assigning partial charges is another key parameter in the docking setup. cellmolbiol.org

Docking results provide a static image of the Dasatinib-target complex, which is then analyzed to identify crucial intermolecular interactions. nih.gov For the c-Src kinase, studies have identified hydrogen bonds between Dasatinib and the backbone of Met341 and with residue Thr338. tandfonline.comresearchgate.net In its complex with SIK2, a hydrogen bond network was observed involving residues T96 and A99. acs.org The analysis also reveals the conformation of the ligand within the binding site; for instance, Dasatinib adopts a linear structure within the SIK2 binding pocket. acs.org These interactions, primarily hydrogen bonds and hydrophobic contacts, are fundamental to the stability of the ligand-protein complex. nih.gov

| Protein Target | Interacting Residue | Interaction Type |

|---|---|---|

| c-Src Kinase | Met341 | Hydrogen Bond |

| c-Src Kinase | Thr338 | Hydrogen Bond |

| c-Src Kinase | L273, V281, L393, Y340 | Hydrophobic Interaction |

| SIK2 | T96 | Hydrogen Bond |

| SIK2 | A99 | Hydrogen Bond |

This table details specific amino acid residues that form key stabilizing interactions with Dasatinib in the binding pockets of c-Src and SIK2, as identified through computational analyses. acs.orgoup.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the Dasatinib-target complex, elucidating its stability and conformational changes over time. nih.govnih.gov By simulating the motions of atoms, MD can confirm the stability of a docked pose, explore the flexibility of both the ligand and the protein, and provide a more comprehensive understanding of the binding dynamics. tandfonline.comacs.org Unbiased MD simulations have been successfully used to reconstruct the binding and unbinding pathways of Dasatinib with its targets, offering detailed structural and dynamic insights. tandfonline.comnih.gov

A typical MD simulation setup for a Dasatinib-protein complex involves placing the docked structure into a simulation box, often cubic, which is then solvated with a water model like TIP3P. researchgate.netnih.gov The choice of force field is critical for accurately describing the interatomic forces; common choices include CHARMM22 for the protein and OPLS (Optimized Potentials for Liquid Simulations) for the ligand. nih.govbiorxiv.org Before the production simulation, the system must be equilibrated. This multi-step process typically involves energy minimization to remove steric clashes, followed by simulations under constant volume and then constant pressure to allow the system to reach the desired temperature and pressure, ensuring a stable starting point for data collection.

| Parameter | Example Specification | Purpose |

|---|---|---|

| Software | GROMACS, AMBER | Engine for running the simulation |

| Force Field (Protein) | CHARMM22, AMBER | Defines potential energy of the protein atoms |

| Force Field (Ligand) | OPLS, GAFF | Defines potential energy of the ligand atoms |

| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules |

| Simulation Time | 50 ns - 500 ns | Duration of the simulation for data collection |

This table outlines typical parameters selected for setting up molecular dynamics simulations to study Dasatinib-protein complexes. acs.orgoup.comnih.gov

Advanced Binding Free Energy Calculations for this compound-Target Systems (e.g., MM/PBSA, FEP)

To obtain a more quantitative estimate of binding affinity, advanced methods are used to calculate the binding free energy (ΔG). These methods are more computationally intensive than docking but generally offer higher accuracy. nih.gov

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques. nih.govnih.gov They involve running an MD simulation of the complex and then calculating the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov For the Dasatinib-SIK2 complex, the MM/GBSA method calculated a binding free energy of approximately -29.37 kcal/mol for one model, indicating strong binding affinity. nih.gov Analysis of the energy components revealed that the binding was an enthalpy-driven process. nih.gov

Free Energy Perturbation (FEP) is a more rigorous, alchemical free-energy calculation method. researchhub.com It calculates the free energy difference between two states by computationally "perturbing" one molecule into another over a series of non-physical intermediate steps. FEP has been used to calculate the absolute binding free energy of Dasatinib to multiple kinases, including ABL1 and cSrc. nih.govacs.org Studies comparing FEP and DFT (Density Functional Theory) calculations have shown that these methods can discriminate between targets where experimental binding energies differ significantly. nih.govacs.org FEP+ calculations have also proven useful in predicting how clinically observed mutations in a target kinase like Abl affect the binding affinity of Dasatinib, achieving a root mean square error in binding free-energy changes of 1.1 kcal/mol. researchhub.com

| Protein Target | Method | Calculated ΔGbind (kcal/mol) |

|---|---|---|

| SIK2 (Model I) | MM/GBSA | -29.37 |

| BCR-ABL (AFA form) | MM/PBSA (residue sum) | -10.18 |

| BCR-ABL (AFB form) | MM/PBSA (residue sum) | -9.91 |

| ABL1 | FEP | ~ -11.5 |

| cSrc | FEP | ~ -12.0 |

This table compares binding free energy values for Dasatinib complexed with various targets, as determined by different advanced computational methods. nih.govnih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Dasatinib | This compound |

| Imatinib | C29H31N7O |

| Quercetin | C15H10O7 |

| Sorafenib | C21H16ClF3N4O3 |

| Nilotinib | C28H22F3N7O |

| Bortezomib | C19H25BN4O4 |

| Axitinib | C22H18N4OS |

| Bosutinib | C26H29Cl2N5O3 |

| Ponatinib | C29H27F3N6O |

| Erlotinib | C22H23N3O4 |

| Gefitinib | C22H24ClFN4O3 |

| Capivasertib | C21H25N7O2 |

Virtual Screening and De Novo Design for Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com Coupled with de novo design, which involves creating novel molecular structures from scratch, these methods accelerate the discovery of new drug candidates. nih.govresearchgate.net

Ligand-based virtual screening (LBVS) leverages the knowledge of known active molecules, like Dasatinib, to identify new compounds with similar properties. nih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown or difficult to model. The core principle is that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore modeling is a key LBVS technique. mdpi.comyoutube.com A pharmacophore model is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific target. mdpi.comresearchgate.net By creating a pharmacophore model based on the structure of Dasatinib and other potent BCR-ABL inhibitors, researchers can rapidly screen vast chemical databases for compounds that match this feature map. nih.govnih.gov For instance, a pharmacophore model for a Dasatinib analog would typically include features corresponding to its interactions within the ATP-binding site of the ABL kinase. mdpi.comnih.gov

Shape matching is another LBVS method that compares the 3D shape of candidate molecules to that of a known active compound. nih.gov The premise is that molecular shape is a critical determinant of binding affinity. By searching for compounds with a high degree of shape similarity to Dasatinib, it is possible to identify novel scaffolds that can fit into the same binding pocket. nih.gov

| Pharmacophoric Feature | Description | Role in Dasatinib Binding to ABL Kinase |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond (e.g., N, O atoms). | Interacts with backbone residues in the hinge region of the kinase (e.g., Met318). |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond (e.g., N-H group). | Forms crucial hydrogen bonds to anchor the ligand in the binding pocket (e.g., with Thr315). |

| Aromatic Ring | A planar, cyclic, conjugated ring system. | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site. |

| Hydrophobic Group | A nonpolar group that avoids contact with water. | Occupies hydrophobic pockets within the ATP-binding site, contributing to binding affinity. |

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) becomes a powerful tool. youtube.com This method involves computationally docking thousands or millions of compounds from chemical libraries into the target's binding site to predict their binding affinity and orientation. mdpi.comchemrxiv.org For Dasatinib, the primary target is the kinase domain of BCR-ABL, for which several crystal structures have been determined. wikipedia.org

The process begins with preparing the protein structure (e.g., from the Protein Data Bank) and a library of candidate compounds. Using docking software, each compound is placed into the defined binding pocket—in this case, the ATP-binding site of ABL kinase. nih.gov A scoring function then estimates the binding free energy, and the compounds are ranked based on this score. researchgate.net Top-ranking "hits" are selected for further experimental validation. nih.govresearchgate.net This approach has been successfully used to identify novel compounds, including natural products and their analogs, that could potentially inhibit wild-type and mutant forms of BCR-ABL. nih.govsciety.org For example, a three-tier virtual screening against the human ABL1 protein identified several new Dasatinib analogs with high predicted binding affinities. nih.gov

| Study Focus | Target Protein | Chemical Library Screened | Top Hit Compound(s) Identified |

| Identification of Novel BCR-ABL Inhibitors | BCR-ABL Kinase | ZINC Database | ZINC21710815 nih.gov |

| Discovery of Dasatinib Analogs | Mutated BCR-ABL1 | In-house/Commercial Libraries | 45375848, 88575518, 23589024 sciety.orgnih.gov |

| Screening for Natural Product Inhibitors | ABL and SRC Kinases | Natural Compound Databases | Not specified by name nih.gov |

| Identification of High Affinity Molecules | BCR-ABL1 Kinase | PubChem | Rebastinib (Pubchem ID: 67254402) researchgate.net |

Fragment-based drug design (FBDD) is an alternative to high-throughput screening for identifying lead compounds. drugdiscoverychemistry.com FBDD begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight of less than 300 Da), for weak binding to the target protein. nih.govyoutube.com Although these initial hits have low affinity, they are highly efficient binders relative to their small size.

Once fragments that bind to adjacent sites in the target's binding pocket are identified, they can be optimized through several strategies:

Fragment Growing: A fragment is elaborated with additional chemical groups to make new, favorable interactions with the protein, thereby increasing its affinity. youtube.com

Fragment Linking: Two or more fragments that bind to different sub-pockets are chemically linked together to create a single, larger molecule with much higher affinity. youtube.com

Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates the key features of both.

While Dasatinib itself was developed through more traditional medicinal chemistry approaches, FBDD is a highly relevant strategy for discovering novel inhibitors for its targets, such as BCR-ABL and Src kinases. nih.gov The detailed structural information available for these kinases makes them excellent candidates for FBDD campaigns aimed at developing new chemical scaffolds with high ligand efficiency and novel intellectual property. drugdiscoverychemistry.com

Homology Modeling and Structural Prediction of Undetermined Protein Targets Relevant to this compound (if applicable)

While crystal structures exist for wild-type ABL kinase, obtaining experimental structures for every clinically relevant drug-resistant mutant or for all of Dasatinib's off-targets can be challenging. nih.govashpublications.org This is where homology modeling becomes a crucial computational tool. acs.org Homology modeling, also known as comparative modeling, predicts the 3D structure of a protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

This technique is frequently applied to study Dasatinib's interactions with:

Mutant Kinases: Many mutations in the BCR-ABL kinase domain confer resistance to inhibitors. nih.govohsu.edu Homology modeling allows researchers to build 3D models of these mutants (e.g., T315I, E255K) to understand how the mutation alters the binding pocket's shape and electrostatics, thereby explaining the loss of inhibitor binding affinity. nih.govresearchgate.net These models are then used for structure-based virtual screening to find new inhibitors that can overcome this resistance.